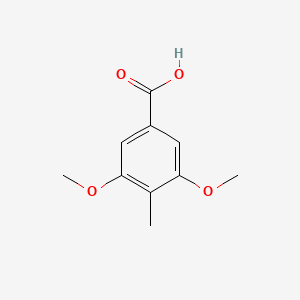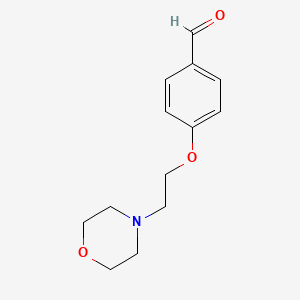
3,5-Dimethoxy-4-methylbenzoic acid
Übersicht
Beschreibung
3,5-Dimethoxy-4-methylbenzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a methyl group on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Wirkmechanismus
Mode of Action
It is known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that benzylic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dimethoxy-4-methylbenzoic acid . .
Biochemische Analyse
Biochemical Properties
3,5-Dimethoxy-4-methylbenzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), enhancing their activity and thereby reducing reactive oxygen species (ROS) levels in cells . Additionally, this compound can inhibit the activity of NADPH oxidase 4 (NOX4), an enzyme involved in ROS production . These interactions suggest that this compound may have antioxidant properties and could play a role in modulating oxidative stress in cells.
Cellular Effects
This compound has been shown to influence various cellular processes. In adipocytes, it reduces ROS levels and oxidative stress by upregulating antioxidant enzymes and inhibiting NOX4 . This compound also affects cell signaling pathways, particularly those involving redox-sensitive transcription factors such as nuclear factor kappaB (NF-κB) . By modulating these pathways, this compound can influence gene expression and cellular metabolism, potentially reducing inflammation and improving insulin sensitivity in adipocytes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with antioxidant enzymes and NOX4. By enhancing the activity of SOD and CAT, it increases the breakdown of superoxide radicals and hydrogen peroxide, respectively . Additionally, the inhibition of NOX4 reduces the production of ROS, thereby decreasing oxidative stress . These molecular interactions contribute to the compound’s overall antioxidant effects and its ability to modulate cellular redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the antioxidant effects of this compound were sustained over a 10-day period, with significant reductions in ROS levels and improvements in antioxidant enzyme activity . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and sustained activity suggest potential for prolonged use in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant and anti-inflammatory effects, improving cellular redox balance and reducing oxidative stress . At higher doses, potential toxic effects may arise, including cellular damage and disruption of metabolic processes Threshold effects have been observed, with optimal dosages providing beneficial effects without toxicity
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and antioxidant defense. It interacts with enzymes such as SOD and CAT, enhancing their activity and promoting the breakdown of ROS . The compound also affects the NADPH oxidase pathway by inhibiting NOX4, reducing ROS production . These interactions suggest that this compound plays a role in maintaining cellular redox balance and protecting against oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components . It may accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its antioxidant effects
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is likely to be localized in the cytoplasm and mitochondria, where it interacts with antioxidant enzymes and modulates ROS levels . Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its efficacy in reducing oxidative stress and protecting cellular components from damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxy-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of 3,5-dimethoxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. Another method includes the oxidation of 3,5-dimethoxytoluene using potassium permanganate .
Industrial Production Methods: In industrial settings, the compound is often produced through the Friedel-Crafts alkylation of 3,5-dimethoxybenzoic acid with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method is favored for its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium in ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: 1,4-Dihydro-3,5-dimethoxy-4-methylbenzoic acid.
Substitution: Nitro and halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-4-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions.
3,5-Dimethoxybenzoic acid: Lacks the methyl group present in 3,5-dimethoxy-4-methylbenzoic acid.
4-Hydroxy-3,5-dimethoxybenzoic acid: Contains a hydroxyl group instead of a methyl group.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methyl groups on the benzene ring enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to its analogs .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBMVRYNEXOCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396100 | |
| Record name | 3,5-dimethoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61040-81-1 | |
| Record name | 3,5-Dimethoxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61040-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)







![Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B1364633.png)

![N-[(2-fluorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364640.png)
